![molecular formula C15H23ClO B13200881 ({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13200881.png)
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloromethyl group and a dimethylpentyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of benzene, followed by the introduction of the 4,4-dimethylpentyl group through etherification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds.
Aplicaciones Científicas De Investigación
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene exerts its effects involves interactions with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to modifications in protein function or cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the dimethylpentyl ether group.
Chloromethylbenzene: A simpler compound with only the chloromethyl group attached to the benzene ring.
4,4-Dimethylpentylbenzene: Contains the dimethylpentyl group but lacks the chloromethyl functionality.
Uniqueness
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene is unique due to the combination of its chloromethyl and dimethylpentyl ether groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C15H23ClO |
|---|---|
Peso molecular |
254.79 g/mol |
Nombre IUPAC |
[3-(chloromethyl)-4,4-dimethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-15(2,3)14(11-16)9-10-17-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Clave InChI |
FKRQYRMFTSJBEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CCOCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


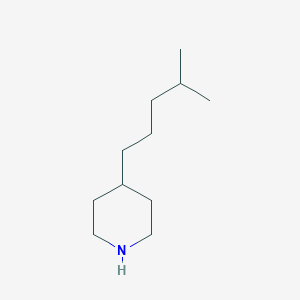



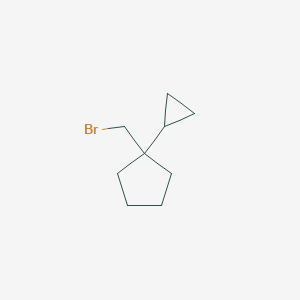
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
![tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
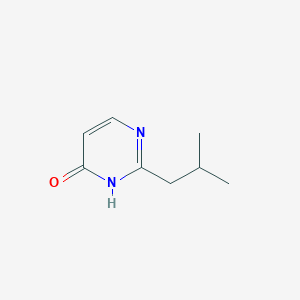
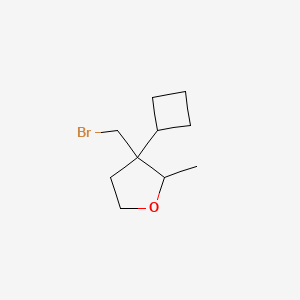
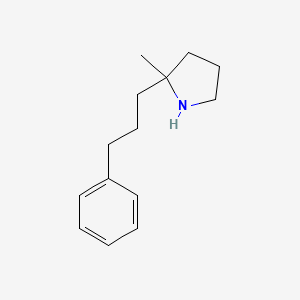


![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
